

An In-Depth Technical Guide to 3-Nitrobenzamide (CAS 645-09-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitrobenzamide

Cat. No.: B147352

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Nitrobenzamide** (CAS 645-09-0), a versatile organic compound with significant applications in organic synthesis and potential therapeutic relevance. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, purification, and analysis, and explores its biological significance, particularly as a PARP inhibitor. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

Chemical and Physical Properties

3-Nitrobenzamide is a yellow, crystalline solid at room temperature.[1][2] It is characterized by the presence of a nitro group at the meta-position of the benzamide scaffold. This substitution pattern significantly influences its chemical reactivity and physical characteristics.

Identification

Identifier	Value
CAS Number	645-09-0 [3]
Molecular Formula	C ₇ H ₆ N ₂ O ₃ [3]
Molecular Weight	166.13 g/mol [3] [4]
IUPAC Name	3-nitrobenzamide [1] [3]
Synonyms	m-Nitrobenzamide, Benzamide, 3-nitro- [1] [3]
InChI	InChI=1S/C7H6N2O3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H,(H2,8,10) [3] [4]
InChIKey	KWAYEPXDGHYGRW-UHFFFAOYSA-N [3] [4]
SMILES	C1=CC(=CC(=C1)--INVALID-LINK--[O-])C(=O)N [3]

Physicochemical Data

Property	Value
Melting Point	140-144 °C [4]
Boiling Point	313 °C [1]
Appearance	Yellow powder or crystals [1] [2]
Solubility	Insoluble in water; soluble in polar organic solvents. [1] [2]
pKa	14.86 ± 0.50 (Predicted)

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **3-Nitrobenzamide** are crucial for its application in research and development.

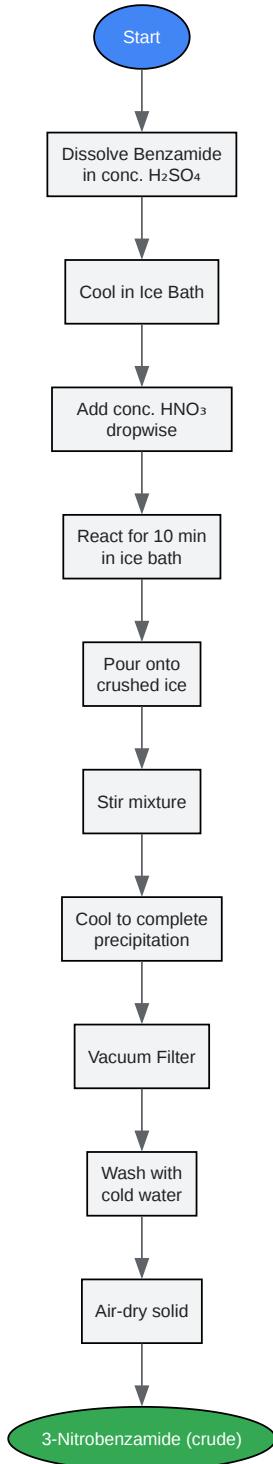
Synthesis

Several synthetic routes to **3-Nitrobenzamide** have been reported. Below are two common laboratory-scale methods.

This method involves the direct nitration of benzamide using a mixture of concentrated nitric and sulfuric acids.

- Materials:

- Benzamide
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Crushed Ice
- Cold Water
- pH paper


- Procedure:

- In a 50 mL Erlenmeyer flask, dissolve 1.0 g of benzamide in 6 mL of concentrated sulfuric acid.
- Cool the resulting solution in an ice bath.
- Slowly add 44 drops of cold concentrated nitric acid dropwise over 20 minutes while keeping the flask in the ice bath. Swirl the flask to ensure thorough mixing after every few drops.
- After the addition is complete, leave the flask in the ice bath for an additional 10 minutes.
- Pour the viscous reaction mixture into a 50 mL beaker containing 20 g of crushed ice.
- Stir the mixture rapidly with a glass rod. The solution will become cloudy and thicken as the product precipitates.

- Return the flask to the ice bath for 5-10 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration using a Hirsch funnel.
- Wash the collected solid with cold water until the filtrate is neutral to pH paper.
- Air-dry the solid to obtain crude **3-Nitrobenzamide**.

Experimental Workflow: Nitration of Benzamide

Synthesis of 3-Nitrobenzamide via Nitration

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Nitrobenzamide** from benzamide.

This method involves the reaction of 3-nitrobenzoyl chloride with ammonia.

- Materials:

- 3-Nitrobenzoyl chloride
- Liquid Ammonia
- Cold Water

- Procedure:

- In a 250 mL conical flask fitted with a stopper, place liquid ammonia.
- Add 3-nitrobenzoyl chloride in small portions to the liquid ammonia with continuous shaking. The reaction is exothermic, and the flask will become warm.
- Cool the flask with cold water as needed to control the reaction temperature.
- After the addition is complete, continue to shake the reaction mixture for 15-20 minutes.
- As the reaction proceeds, **3-nitrobenzamide** will separate as fine flakes.
- Filter the product using a Buchner funnel.
- The crude product can then be purified by recrystallization.

Purification

Recrystallization is a common and effective method for purifying crude **3-Nitrobenzamide**. An ethanol/water solvent system is often suitable.

- Materials:

- Crude **3-Nitrobenzamide**
- Ethanol
- Deionized Water

- Erlenmeyer flask
- Hot plate
- Buchner funnel and flask
- Procedure:
 - Place the crude **3-Nitrobenzamide** in an Erlenmeyer flask.
 - Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
 - If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.
 - To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached.
 - Allow the solution to cool slowly to room temperature. Crystals of pure **3-Nitrobenzamide** will form.
 - To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
 - Collect the purified crystals by vacuum filtration using a Buchner funnel.
 - Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
 - Dry the crystals in a vacuum oven or desiccator.

Analytical Methods

A reverse-phase HPLC method can be used for the analysis of **3-Nitrobenzamide**.

- Typical Conditions:

- Column: C18 (e.g., Newcrom R1)[5]

- Mobile Phase: A mixture of acetonitrile (MeCN) and water, often with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[5]
- Detection: UV detection is suitable for this compound.
- FTIR Spectroscopy: The infrared spectrum of **3-Nitrobenzamide** shows characteristic peaks for the amide and nitro functional groups.

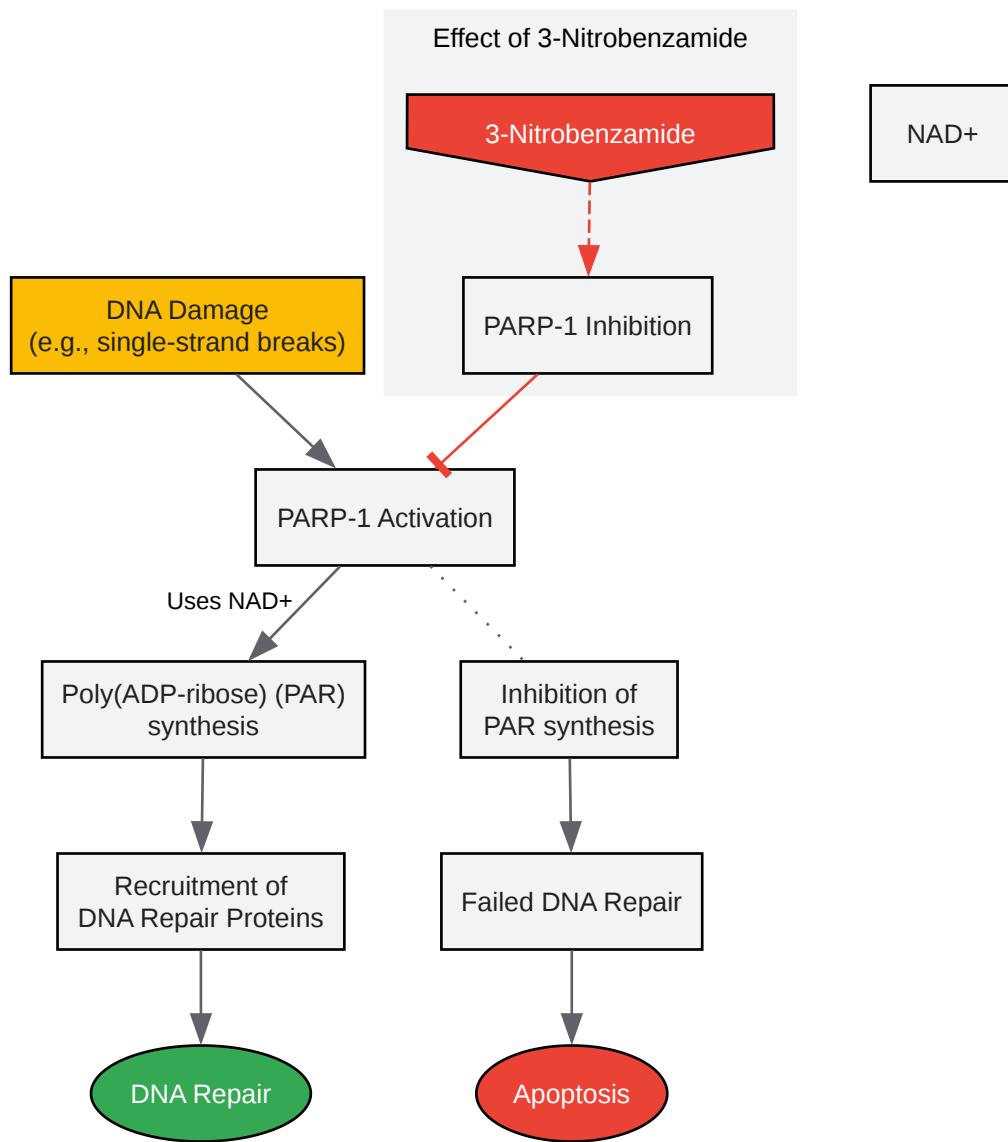
Wavenumber (cm ⁻¹)	Assignment
3551, 3435	N-H stretching (amide)
3082	Aromatic C-H stretching
1720	C=O stretching (amide)
1589	Aromatic C=C stretching
1548	Asymmetric NO ₂ stretching
1350	Symmetric NO ₂ stretching

- NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of **3-Nitrobenzamide**.

¹ H NMR (DMSO-d ₆) δ (ppm)	Multiplicity	Assignment
8.69	d	Aromatic H
8.39	b	Amide H
8.36	d	Aromatic H
8.31	d	Aromatic H
7.77	m	Aromatic H
7.73	b	Amide H

¹³ C NMR (DMSO-d ₆) δ (ppm)	Assignment
165.8	C=O (amide)
147.8	C-NO ₂
135.7	Aromatic CH
133.8	Aromatic C
130.1	Aromatic CH
125.9	Aromatic CH
122.2	Aromatic CH

Biological Activity and Signaling Pathways


3-Nitrobenzamide and its derivatives have garnered interest for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. A significant area of research is their role as inhibitors of Poly(ADP-ribose) polymerase (PARP).

PARP Inhibition

PARP enzymes, particularly PARP-1, are crucial for DNA repair. In the context of cancer, inhibiting PARP can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. This is particularly effective in cancers with existing DNA repair defects, such as those with BRCA1/2 mutations. **3-Nitrobenzamide** is a known PARP inhibitor.

Signaling Pathway: PARP Inhibition by **3-Nitrobenzamide**

Mechanism of PARP Inhibition by 3-Nitrobenzamide

[Click to download full resolution via product page](#)

Caption: PARP-1's role in DNA repair and its inhibition by **3-Nitrobenzamide**.

Antiviral and Antimicrobial Potential

Derivatives of nitrobenzamide have been investigated for their ability to inhibit viral replication and microbial growth. For instance, the related compound 3-nitrosobenzamide has been shown

to inhibit HIV by targeting the p7NC nucleocapsid protein, which is essential for reverse transcription. This suggests that the nitrobenzamide scaffold could be a valuable starting point for the development of novel antiviral agents. Studies have also indicated that certain nitrobenzamide derivatives exhibit antimicrobial activity against various bacterial and fungal strains.

Safety and Handling

3-Nitrobenzamide is harmful if swallowed and causes skin and serious eye irritation.[\[1\]](#) It may also cause respiratory irritation.[\[1\]](#)

- **Handling:** Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
- **Storage:** Store in a tightly closed container in a dry and well-ventilated place.
- **First Aid:**
 - **Inhalation:** Move the person into fresh air.
 - **Skin Contact:** Wash off with soap and plenty of water.
 - **Eye Contact:** Rinse thoroughly with plenty of water for at least 15 minutes.
 - **Ingestion:** Rinse mouth with water. Do not induce vomiting.

Conclusion

3-Nitrobenzamide (CAS 645-09-0) is a well-characterized compound with established synthetic and analytical protocols. Its primary utility lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Furthermore, its demonstrated biological activity as a PARP inhibitor highlights its potential as a scaffold for the development of novel therapeutic agents. This guide provides a foundational resource for researchers and professionals working with this compound, summarizing key technical data and experimental procedures to facilitate its effective and safe use in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 3-NITROBENZAMIDE(645-09-0) IR Spectrum [chemicalbook.com]
- 3. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-NITROBENZAMIDE(645-09-0) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Nitrobenzamide (CAS 645-09-0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147352#3-nitrobenzamide-cas-number-645-09-0-details>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com